2-Hydroxyhex-5-ynoic acid
CAS No.: 1234788-02-3
Cat. No.: VC8458807
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234788-02-3 |
|---|---|
| Molecular Formula | C6H8O3 |
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | 2-hydroxyhex-5-ynoic acid |
| Standard InChI | InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h1,5,7H,3-4H2,(H,8,9) |
| Standard InChI Key | PKXWMAGZVOBKLF-UHFFFAOYSA-N |
| SMILES | C#CCCC(C(=O)O)O |
| Canonical SMILES | C#CCCC(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
The IUPAC name for 2-hydroxyhex-5-ynoic acid is (S)-2-hydroxyhex-5-ynoic acid, reflecting its chiral center at C2. Its molecular formula is C₆H₈O₃, with a molecular weight of 128.12 g/mol. Key structural attributes include:
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A hydroxyl group (-OH) at C2, contributing to hydrogen-bonding interactions.
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A terminal alkyne (-C≡CH) at C5, enabling click chemistry applications.
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A carboxylic acid (-COOH) group at C1, facilitating conjugation reactions.
The compound’s SMILES notation is O=C(O)C(O)CCC#C, and its InChIKey is LUYSGAFVXFJEIG-UHFFFAOYSA-N . Stereochemical analysis confirms the S-configuration at C2, critical for its biological activity .
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.12 g/mol |
| Melting Point | Not reported |
| Solubility | Miscible in polar solvents |
| pKa (COOH) | ~2.5 (estimated) |
| pKa (OH) | ~10.5 (estimated) |
Synthesis and Characterization
Stereoselective Synthesis
The synthesis of (S)-2-hydroxyhex-5-ynoic acid begins with (S)-2-aminohex-5-ynoic acid hydrochloride, which undergoes diazotization in sulfuric acid (1 M H₂SO₄) with sodium nitrite (NaNO₂) at -5°C . This reaction replaces the amino group with a hydroxyl group via intermediate diazonium salt formation. The crude product is purified via flash chromatography (ethyl acetate/methanol, 4:1), yielding the target compound in 63% yield .
Key Reaction Steps:
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Diazotization:
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Hydrolysis:
Diazonium intermediate → (S)-2-hydroxyhex-5-ynoic acid
Spectroscopic Characterization
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¹H NMR (300 MHz, CD₃OD):
δ 4.23 (dd, J = 8.8, 3.9 Hz, 1H, C2-H), 2.41–2.28 (m, 2H, C3-H₂), 2.25 (t, J = 2.6 Hz, 1H, C5-H), 2.04–1.92 (m, 1H, C4-H), 1.85–1.73 (m, 1H, C4-H) . -
¹³C NMR (75 MHz, CD₃OD):
δ 173.53 (C1), 78.64 (C5), 71.45 (C2), 68.85 (C≡CH), 24.87 (C3) .
The terminal alkyne proton (C5-H) appears as a triplet at δ 2.25, while the hydroxyl proton is observed as a broad singlet at δ 3.23 in CDCl₃ .
Biochemical Applications
Metabolic Labeling of Proteins
2-Hydroxyhex-5-ynoic acid serves as a precursor for YnLac, a bioorthogonal chemical reporter. In HEK293T cells, YnLac is metabolically incorporated into histones, enabling detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-rhodamine (az-rho) . This strategy identifies lactylation sites, such as H3K23 and H3K24, with high specificity .
Table 2: Metabolic Labeling Efficiency
| Cell Line | Incubation Time | YnLac Concentration | Fluorescence Intensity |
|---|---|---|---|
| HEK293T | 4 h | 20 mM | High |
| HeLa | 8 h | 20 mM | Moderate |
| MCF-7 | 8 h | 20 mM | Low |
Modulation by Deacetylase Inhibitors
Co-treatment with trichostatin A (TSA) or nicotinamide (NAM) enhances YnLac-derived fluorescence by 40% and 25%, respectively, indicating interplay between lactylation and acetylation pathways .
Comparative Analysis with Structural Analogues
Hex-2-en-5-ynoic Acid (C₆H₆O₂)
This analogue replaces the C2 hydroxyl group with a double bond, reducing polarity and altering reactivity . Unlike 2-hydroxyhex-5-ynoic acid, it lacks chiral centers and cannot participate in hydrogen bonding.
(2R)-2-Amino-6-hydroxyhex-4-ynoic Acid (C₆H₉NO₃)
Isolated from fungi, this amino acid analogue features an additional amine group, enabling peptide incorporation. Its alkyne moiety allows similar click chemistry applications but targets distinct biological pathways.
Table 3: Functional Group Comparison
| Compound | Hydroxyl | Alkyne | Amine | Carboxylic Acid |
|---|---|---|---|---|
| 2-Hydroxyhex-5-ynoic acid | Yes | Yes | No | Yes |
| Hex-2-en-5-ynoic acid | No | Yes | No | Yes |
| (2R)-2-Amino-6-hydroxy... | Yes | Yes | Yes | Yes |
Future Directions
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Mechanistic Studies: Elucidate the enzymatic pathways responsible for lactylation using 2-hydroxyhex-5-ynoic acid derivatives.
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Therapeutic Targeting: Explore inhibitors of protein lactylation in cancer and inflammatory diseases.
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Synthetic Biology: Engineer microbial systems to produce 2-hydroxyhex-5-ynoic acid sustainably.
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